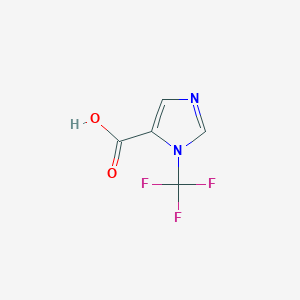

3-(Trifluoromethyl)imidazole-4-carboxylic acid

CAS No.: 1547005-85-5

Cat. No.: VC7739218

Molecular Formula: C5H3F3N2O2

Molecular Weight: 180.086

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1547005-85-5 |

|---|---|

| Molecular Formula | C5H3F3N2O2 |

| Molecular Weight | 180.086 |

| IUPAC Name | 3-(trifluoromethyl)imidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-9-1-3(10)4(11)12/h1-2H,(H,11,12) |

| Standard InChI Key | OPOFGKUQJPDMSB-UHFFFAOYSA-N |

| SMILES | C1=C(N(C=N1)C(F)(F)F)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

3-(Trifluoromethyl)imidazole-4-carboxylic acid belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The trifluoromethyl (-CF) group at position 3 and the carboxylic acid (-COOH) at position 4 introduce distinct electronic and steric properties. The -CF group is electron-withdrawing, enhancing the compound's stability against oxidative degradation and modulating its lipophilicity . The carboxylic acid group enables hydrogen bonding with biological targets, a feature critical for antiviral and enzyme-inhibitory activities .

Molecular Geometry and Electronic Properties

Quantum mechanical calculations on analogous structures, such as 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, reveal planar imidazole rings with slight distortions due to substituent effects . The -CF group induces a dipole moment of approximately 2.1 Debye, while the carboxylic acid contributes to a polar surface area of 53–63 Ų, influencing solubility and membrane permeability .

Synthesis and Manufacturing Processes

The synthesis of imidazole-carboxylic acid derivatives typically involves cycloaddition reactions or functionalization of preformed imidazole cores.

Cycloaddition-Based Approaches

A robust method for synthesizing 1,5-diaryl-1H-imidazole-4-carboxylic acids involves the reaction of ethyl isocyanoacetate with diarylimidoyl chlorides under basic conditions (Scheme 1) . For example, ethyl isocyanoacetate reacts with N-(4-bromophenyl)-4-fluorobenzimidoyl chloride in dimethylformamide (DMF) at 40°C to yield ethyl 1,5-diarylimidazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids using sodium hydroxide .

Table 1: Representative Synthesis of Imidazole-Carboxylic Acid Derivatives

Functionalization of Imidazole Cores

Direct trifluoromethylation of imidazole-4-carboxylic acid esters can be achieved using trifluoromethylating agents like Umemoto’s reagent or CFCu complexes. For instance, ethyl 4-iodoimidazole-5-carboxylate undergoes copper-mediated trifluoromethylation to introduce the -CF group at position 3, followed by ester hydrolysis .

Physicochemical Properties

Table 2: Physicochemical Data for Analogous Compounds

The low water solubility of these compounds (12–45 mg/L) necessitates formulation strategies such as salt formation (e.g., sodium or lysine salts) to improve bioavailability .

Applications in Medicinal Chemistry

The -CF group enhances metabolic stability by resisting cytochrome P450 oxidation, as evidenced by the half-life (t) of 6.2 hours in human liver microsomes for related compounds . Carboxylic acid derivatives are utilized as:

-

Prodrugs: Ester prodrugs (e.g., ethyl carboxylates) improve oral absorption, with hydrolysis in plasma yielding active acids .

-

Enzyme Inhibitors: Structural analogs inhibit histone deacetylases (HDACs) and kinases due to zinc-binding and ATP-competitive mechanisms, respectively .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure analogs for targeting chiral biological targets.

-

Proteolysis-Targeting Chimeras (PROTACs): Exploiting the imidazole-carboxylic acid scaffold to design E3 ligase-binding moieties.

-

Combination Therapies: Evaluating synergies with existing antivirals (e.g., tecovirimat) to combat drug-resistant orthopoxviruses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume